Decahydroquinoline, 2-methyl
Overview
Description
Decahydroquinoline, 2-methyl, also known as 2-Methyldecahydroquinoline, is a heterocyclic organic compound . It is typically found in the form of a hydrochloride salt . The CAS Number for the hydrochloride form is 1071704-80-7 .
Molecular Structure Analysis
The molecular formula of this compound, is C10H19N . The molecular weight is 153.26 g/mol .Physical and Chemical Properties Analysis
This compound, is typically found in the form of a powder . The storage temperature is room temperature .Scientific Research Applications
Anti-Parasitic and Antimicrobial Properties
- Lepadins D-F : Derived from a marine tunicate, these alkaloids with the decahydroquinoline structure exhibit significant antiplasmodial and antitrypanosomal activities, suggesting potential as antimalarial drugs (Wright et al., 2002).
Crystal and Molecular Structures
- Structural Analysis : The crystal and molecular structures of 2-methyl-5-oxy-trans-decahydroquinolines, including their isomers, have been extensively studied, revealing insights into their geometrical and chemical properties (Gladii et al., 1991).
Mass Spectrometry Studies
- Fragmentation Mechanisms : Studies on the mass spectra of decahydroquinoline derivatives, including N-methyl and N-benzoyl derivatives, have provided valuable information about the fragmentation mechanisms in these compounds (Yu et al., 1970).
Pharmacological Properties
- Synthesis of Active Substances : Research has explored the synthesis of pharmacologically active substances, such as anesthetics and analgesics, from 2-methyl-decahydroquinolines, highlighting their significance in medicinal chemistry (Sokolov et al., 1976).
Chemical Ecology
- Alkaloids in Nature : Decahydroquinolines have been identified in skin extracts of Brazilian myrmicine ants and certain frog species, indicating their role in chemical ecology and potential as natural bioactive compounds (Jones et al., 1999).
Conformational Analysis
- Spectrometric Studies : The conformational properties of 2-Aryl-trans-decahydroquinolin-4-ols have been studied using spectrometry, contributing to the understanding of their structural dynamics (Sharmila et al., 2016).
Safety and Hazards
The safety data sheet for Decahydroquinoline indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Methyldecahydroquinoline, also known as Decahydroquinoline, 2-methyl, is a unique natural product that has been found to have significant biological activity The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets in a way that results in significant biological activity . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Decahydroquinoline (DHQ) alkaloids, which include 2-Methyldecahydroquinoline, are unique natural products that can be divided into three distinct sets
Result of Action
It is known that the compound has significant biological activity
Biochemical Analysis
Biochemical Properties
It is known that decahydroquinoline alkaloids can act as noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells . This suggests that Decahydroquinoline, 2-methyl may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related decahydroquinoline alkaloids have been shown to inhibit carbamylcholine-elicited sodium flux in pheochromocytoma PC12 cells . This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related decahydroquinoline alkaloids appear to enhance desensitization of nicotinic acetylcholine receptor-channels . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLSRUBXMUSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CCCCC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20717-43-5 | |
Record name | 2-Methyldecahydroquinoline (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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